LSN2814617
Overview
Description
LSN2814617 is a synthetic organic compound known for its role as a positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5). This compound has been studied for its potential effects on sleep architecture, cognitive functions, and its wake-promoting properties .
Preparation Methods
The synthesis of LSN2814617 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The compound is synthesized through a series of reactions, including cyclization and substitution reactions. The final product is purified to achieve a high level of purity, typically greater than 97% .
Chemical Reactions Analysis
LSN2814617 undergoes various chemical reactions, primarily involving its functional groups. The compound can participate in:
Oxidation: The presence of the oxadiazole ring allows for potential oxidation reactions under specific conditions.
Reduction: The triazolo ring can undergo reduction reactions, altering its electronic properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
LSN2814617 has been extensively studied for its applications in neuroscience and pharmacology. Some of its key applications include:
Mechanism of Action
LSN2814617 exerts its effects by binding to the metabotropic glutamate receptor 5 (mGluR5) and enhancing its activity. This positive allosteric modulation increases the receptor’s response to glutamate, leading to increased calcium mobilization in cells expressing mGluR5. The compound’s wake-promoting effects are attributed to its ability to modulate neuronal activity and enhance cortical network connectivity .
Comparison with Similar Compounds
LSN2814617 is unique in its high selectivity and potency as a positive allosteric modulator of mGluR5. Similar compounds include:
ADX47273: Another positive allosteric modulator of mGluR5, known for its cognitive-enhancing properties.
MPEP: A negative allosteric modulator of mGluR5, used to study the contrasting effects on mGluR5 activity.
MTEP: Similar to MPEP, it is a negative allosteric modulator with applications in neuropharmacology
This compound stands out due to its specific effects on sleep architecture and its potential therapeutic applications in cognitive disorders.
Properties
IUPAC Name |
5-[(7S)-3-tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O/c1-18(2,3)17-22-21-14-10-12(8-9-24(14)17)16-20-15(23-25-16)11-4-6-13(19)7-5-11/h4-7,12H,8-10H2,1-3H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRJTKMKUYJGAL-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1CCC(C2)C3=NC(=NO3)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN=C2N1CC[C@@H](C2)C3=NC(=NO3)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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